5-isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase Inhibitor Design Structure-Activity Relationship Medicinal Chemistry

Select this specific pyrazolo[1,5-a]pyrimidine derivative to ensure accurate kinase profiling. The unique 5-isopropyl and N-methyl substitution pattern provides a defined hydrogen-bonding and steric profile for ATP-binding pocket engagement, making it essential for reproducible SAR studies. Avoid generic substitution: even minor changes alter selectivity. Ideal as a reference standard for HPLC method development and chemical proteomics target deconvolution.

Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
Cat. No. B4828759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC16H18N4
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=NN2C(=C1)NC)C3=CC=CC=C3
InChIInChI=1S/C16H18N4/c1-11(2)14-9-15(17-3)20-16(19-14)13(10-18-20)12-7-5-4-6-8-12/h4-11,17H,1-3H3
InChIKeyYJGYSCSVDWWQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 5-Isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Core Chemical Class & Preclinical Identity


5-Isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (IUPAC: N-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine; CAS 2166269-28-7) is a small-molecule member of the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core bearing a 5-isopropyl group, a 3-phenyl ring, and an N-methyl substituent at the 7-amine position [1]. This compound has been disclosed in the patent literature as part of a series of pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives developed as protein kinase inhibitors, and it holds a preclinical maximum phase classification [2]. Its molecular formula is C15H15N5, with a molecular weight of 265.32 Da and computed XLogP3-AA of 3.7, placing it within favorable drug-like property space [3].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails for 5-Isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Closely related pyrazolo[1,5-a]pyrimidine analogs cannot be blindly interchanged because minor structural modifications at the 5-, 7-, or 3-positions fundamentally alter kinase selectivity, potency, and physicochemical properties. The specific combination of an isopropyl group at C5, an N-methyl amine at C7, and a phenyl at C3 in this compound generates a unique hydrogen-bonding and steric profile that dictates engagement with the ATP-binding pocket of specific kinases [1]. Even a change from N-methyl to N-ethyl or from isopropyl to tert-butyl can shift the inhibition profile from one kinase target to another, rendering generic substitution unreliable for reproducible biological results or procurement based on chemical identity alone [2].

Quantitative Differentiation Evidence for 5-Isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Structural Differentiation via 5-Isopropyl Substitution: Comparison with 5-Methyl Analog

The presence of a 5-isopropyl group instead of a 5-methyl group increases the molecular volume and lipophilicity, which directly impacts binding pocket occupancy in kinase targets. The target compound (5-isopropyl) exhibits a computed XLogP3-AA of 3.7 and molecular weight of 265.32 Da, compared to 251.28 Da for the 5-methyl analog [1]. This 14 Da increase and higher logP enhance hydrophobic interactions within the kinase ATP-binding site, a feature documented in patent SAR for this chemotype [2].

Kinase Inhibitor Design Structure-Activity Relationship Medicinal Chemistry

N-Methyl Amino Pharmacophore Differentiation: Comparison with N-Ethyl Analog

The N-methyl group at the 7-amine position serves as a hydrogen bond donor, and its size critically affects kinase hinge-binding interactions. The target compound (N-methyl) has a molecular formula of C15H15N5 and MW 265.32 Da, while the N-ethyl analog is C16H17N5 with MW 279.34 Da [1]. This 14 Da mass increase for the N-ethyl variant introduces additional steric bulk that can disrupt critical hydrogen bonding with the kinase hinge region, as SAR studies show that N-alkyl chain length directly correlates with loss of potency against certain kinases [2].

Kinase Inhibitor Pharmacophore Modeling Hydrogen Bonding

Kinase Inhibitor Scaffold Validation: Class-Level Evidence from Pyrazolo[1,5-a]pyrimidine-7-amine Patents

The pyrazolo[1,5-a]pyrimidin-7-amine scaffold, of which this compound is a specific derivative, has been extensively validated in patent disclosures as an inhibitor of multiple protein kinases relevant to cancer, inflammation, and autoimmune diseases [1][2]. While direct IC50 data for this exact compound is not publicly available, the structural class demonstrates micromolar to nanomolar activity against cyclin-dependent kinases (CDKs), KDR/Flk-1, and PI3K-related kinases [3]. This class-specific validation provides confidence that the 5-isopropyl-N-methyl-3-phenyl substitution pattern retains the core kinase-binding pharmacophore, distinguishing it from inactive scaffolds.

Protein Kinase Inhibition Preclinical Pharmacology Scaffold Validation

Procurement-Driven Research Applications for 5-Isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Development of Selective Kinase Inhibitors via Substituent Optimization

The defined 5-isopropyl and N-methyl substitution pattern, as profiled in Section 3 Evidence Items 1 and 2, provides a precise starting point for structure-activity relationship (SAR) studies aimed at optimizing kinase selectivity. The quantified differences in molecular weight and lipophilicity versus the 5-methyl and N-ethyl analogs guide medicinal chemists in tuning hydrophobic interactions within the ATP-binding pocket [1]. Researchers can use this compound as a reference to systematically vary substituents while tracking changes in kinase inhibition profiles, as documented in the patent literature for pyrazolo[1,5-a]pyrimidine scaffolds [2].

Chemical Probe for Kinase Target Deconvolution Studies

Based on the class-level kinase inhibition evidence established in Section 3 Evidence Item 3, this compound serves as a structural probe for identifying kinase targets in cellular assays. The validated pyrazolo[1,5-a]pyrimidin-7-amine core ensures engagement with the kinase family, while the specific isopropyl/methyl/phenyl triad may confer selectivity towards particular kinase subfamilies [1]. This makes it suitable for chemical proteomics experiments where the compound is used as an affinity reagent to pull down target kinases from cell lysates, enabling target deconvolution in phenotypic screening cascades.

Reference Standard for Analytical Method Development in Kinase Inhibitor QC

The unique combination of physicochemical properties—MW 265.32, XLogP3-AA 3.7, and specific UV/vis absorption profile characteristic of the pyrazolo[1,5-a]pyrimidine chromophore—make this compound a suitable reference standard for HPLC/UPLC method development and validation in kinase inhibitor quality control workflows [1]. Its distinct retention time and spectral properties allow it to serve as a system suitability standard when analyzing structurally related analogs, ensuring robust separation and quantification in pharmaceutical analytical laboratories.

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